

Glass Transition Temperature of Cured Ebecryl 220: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebecryl 220 is a hexafunctional aromatic urethane acrylate oligomer known for its rapid cure response under ultraviolet (UV) light or electron beam (EB) radiation, yielding a hard, high-gloss, and chemically resistant coating.[1][2][3] A critical parameter governing the performance of the cured polymer, particularly its mechanical and thermal properties, is the glass transition temperature (Tg). This document provides a comprehensive technical guide on the glass transition temperature of cured **Ebecryl 220**, including an overview of typical values for similar materials, detailed experimental protocols for its determination, and a workflow for characterization.

Glass Transition Temperature (Tg) of Cured Ebecryl 220

A specific glass transition temperature for cured **Ebecryl 220** is not publicly available in the manufacturer's technical datasheets or readily found in scientific literature. However, based on its chemical nature as a hexafunctional aromatic urethane acrylate, a relatively high Tg can be anticipated. The high functionality leads to a high crosslink density upon curing, and the aromatic rings introduce rigidity into the polymer backbone, both of which contribute to an elevated glass transition temperature.



For context, other high-functionality urethane acrylates from the same product family exhibit a wide range of glass transition temperatures, which are influenced by their specific chemical structures (aliphatic vs. aromatic) and functionality.

Table 1: Glass Transition Temperatures of Various Cured Acrylate Oligomers

Oligomer	Chemical Type	Functionality	Glass Transition Temperature (Tg) (°C)
Ebecryl 1291	Aliphatic Urethane Acrylate	6	80
Ebecryl 5129	Aliphatic Urethane Acrylate	6	30
Ebecryl 436	Chlorinated Polyester Acrylate	-	54
Ebecryl 812	Polyester Acrylate	-	72
Ebecryl 5849	Bio-based Polyester Acrylate	-	84
Ebecryl 8210	Aliphatic Urethane Acrylate	-	68

Note: The data for the Ebecryl products listed above is sourced from a patent document and should be considered as indicative values. The exact Tg can vary based on cure conditions and measurement methodology.

Given that aromatic structures generally impart greater rigidity than aliphatic structures, it is reasonable to expect that the Tg of cured **Ebecryl 220** would be at the higher end of the range observed for urethane acrylates.

Experimental Protocols for Tg Determination

The glass transition temperature of a cured polymer is not a single, sharp melting point but rather a temperature range over which the material transitions from a rigid, glassy state to a



more flexible, rubbery state.[4] This transition is associated with the onset of large-scale molecular motion within the polymer chains. The two most common and powerful techniques for determining the Tg of cured polymers like **Ebecryl 220** are Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA).

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is detected as a step-like change in the heat capacity of the material, which appears as a shift in the baseline of the DSC thermogram.

Methodology:

- Sample Preparation: A small sample (typically 5-10 mg) of the fully cured **Ebecryl 220** film is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
- Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation of the sample.
- Thermal Program: A common thermal program involves an initial heating scan to erase any prior thermal history, followed by a controlled cooling scan, and a final heating scan at a controlled rate (e.g., 10-20 °C/min) during which the glass transition is measured.
- Data Analysis: The glass transition temperature is typically determined as the midpoint of the step change in the heat flow curve from the second heating scan.

Dynamic Mechanical Analysis (DMA)

Principle: DMA is a highly sensitive technique that measures the mechanical properties of a material as a function of temperature, time, and frequency of an applied oscillatory force.[5][6] It provides information on the storage modulus (E', a measure of the elastic response) and the loss modulus (E'', a measure of the viscous response). The ratio of the loss modulus to the storage modulus is the tan delta (tan δ), which is a measure of the material's damping properties.

Methodology:



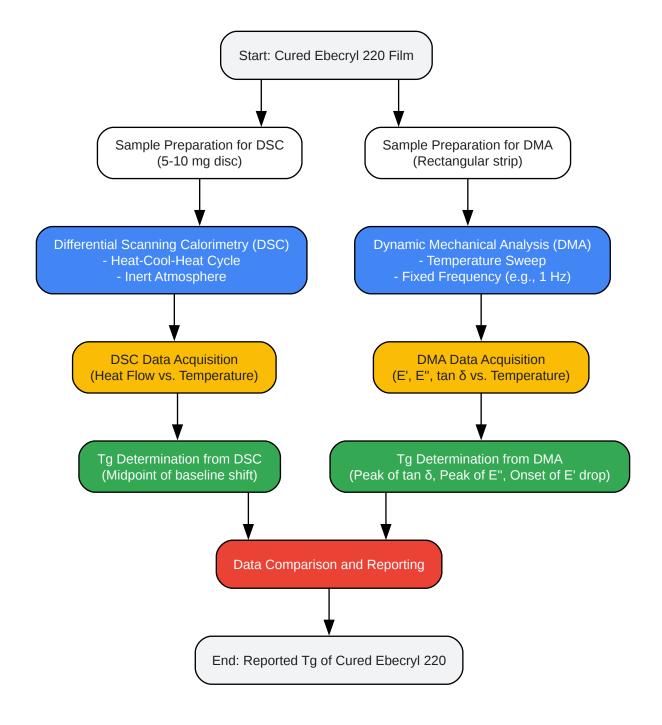
- Sample Preparation: A rectangular specimen of the cured Ebecryl 220 film with precise dimensions (e.g., 22.5 mm long, 6.25 mm wide, and a thickness of at least 5 μm) is prepared.[7]
- Instrument Setup: The specimen is mounted in a suitable fixture, such as a film tension or single cantilever clamp.
- Experimental Parameters: The sample is subjected to a sinusoidal strain (or stress) at a fixed frequency (e.g., 1 Hz) while the temperature is ramped at a controlled rate (e.g., 2-5 °C/min).
- Data Analysis: The glass transition temperature can be identified from the DMA data in several ways:
 - The peak of the tan δ curve.[5][7]
 - The peak of the loss modulus (E") curve.[5]
 - The onset of the significant drop in the storage modulus (E') curve.[5]

The peak of the tan δ is the most commonly reported value for Tg from DMA analysis.[5] It is important to note that the measured Tg value can vary depending on the chosen analysis method and the experimental frequency.

Experimental Workflow for Tg Determination

The following diagram illustrates a logical workflow for the comprehensive determination of the glass transition temperature of cured **Ebecryl 220**, incorporating both DSC and DMA techniques.





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Workflow for Tg Determination

Conclusion

While a precise value for the glass transition temperature of cured **Ebecryl 220** is not readily available, its chemical structure as a hexafunctional aromatic urethane acrylate suggests a high Tg, likely exceeding those of its aliphatic counterparts. For accurate determination of this



critical property, Dynamic Mechanical Analysis is the preferred and more sensitive method, with Differential Scanning Calorimetry serving as a valuable complementary technique. The detailed experimental protocols and workflow provided in this guide offer a robust framework for researchers and scientists to characterize the thermomechanical behavior of cured **Ebecryl 220** and similar high-performance polymers. Understanding the Tg is essential for predicting the material's performance in various applications, particularly those requiring dimensional stability and mechanical integrity at elevated temperatures.

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